![molecular formula C11H12O2 B181676 1,2,3,4-Tetrahydro-2-naphthoic acid CAS No. 53440-12-3](/img/structure/B181676.png)
1,2,3,4-Tetrahydro-2-naphthoic acid
Overview
Description
1,2,3,4-Tetrahydro-2-naphthoic acid, also known as Tetralin-2-carboxylic acid, is a chemical compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . This compound is used as a reagent in the organic synthesis of several compounds, including N-acyl-5-methyl-3 (2H)-isoxazolone derivatives, which show high potential as fungicides .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2-naphthoic acid is represented by the SMILES stringOC(=O)C1CCc2ccccc2C1
. This indicates that the compound consists of a carboxylic acid group attached to a tetralin (saturated naphthalene) structure. Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2-naphthoic acid is a liquid at room temperature . It has a melting point of 93-96 °C .Scientific Research Applications
Biomedical Research
In biomedical studies, this compound may serve as a scaffold for drug design. By attaching specific functional groups to its core structure, scientists can create targeted therapies. Additionally, its potential interactions with biological macromolecules make it relevant for drug delivery systems.
For more information, you can refer to the product details provided by Sigma-Aldrich . Additionally, 1,2,3,4-Tetrahydro-1-naphthoic acid, a closely related compound, is also used in organic synthesis and protease inhibitor production . .
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-2-naphthoic acid is primarily involved in the anaerobic degradation of naphthalene . The compound’s primary targets are the enzymes involved in this degradation process .
Mode of Action
The compound interacts with its targets by undergoing a series of reduction reactions . This leads to the formation of 5,6,7,8-tetrahydro-2-naphthoic acid, which is a major metabolite indicating activation by addition of a C1 unit to tetralin .
Biochemical Pathways
The affected pathway is the anaerobic degradation of naphthalene . The downstream effects include the formation of reduced 2-naphthoic acid derivatives and ring cleavage products . The ring cleavage products preserve all carbon atoms of the precursor 2-naphthoic acid structure .
Pharmacokinetics
Given its involvement in biochemical pathways, it can be inferred that the compound is metabolized and excreted as part of the degradation process .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This leads to the formation of saturated compounds with a cyclohexane ring structure .
Action Environment
The action of 1,2,3,4-Tetrahydro-2-naphthoic acid is influenced by environmental factors such as temperature . The degradation process is anaerobic, indicating that the presence or absence of oxygen in the environment can significantly impact the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGXJQHJQUOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871425 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53440-12-3 | |
Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53440-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53440-12-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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